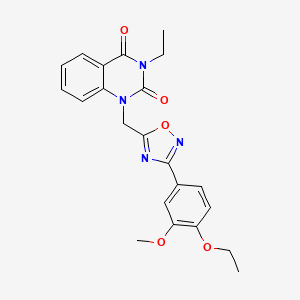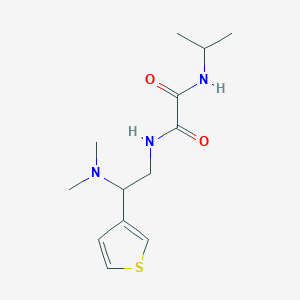![molecular formula C18H18N2O B2521427 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile CAS No. 2418681-19-1](/img/structure/B2521427.png)
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile, also known as CPMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPMA belongs to the class of aziridine-containing compounds and has shown to possess anticancer, antiviral, and antibacterial properties.
Aplicaciones Científicas De Investigación
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile has shown promising results in various scientific research applications. It has been studied for its anticancer properties and has shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its antiviral properties and has shown to inhibit the replication of several viruses, including influenza A virus and herpes simplex virus. Furthermore, this compound has shown antibacterial properties and has been studied for its potential use as an antibacterial agent.
Mecanismo De Acción
The mechanism of action of 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile is not fully understood. However, it is believed that this compound acts by inducing DNA damage and inhibiting DNA repair mechanisms in cancer cells. This compound has also been shown to inhibit the activity of viral enzymes, thereby preventing the replication of viruses. Additionally, this compound has been shown to disrupt bacterial cell membranes, leading to bacterial death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. This compound has also been shown to inhibit viral replication and reduce viral load. Furthermore, this compound has been shown to have antibacterial properties and can inhibit the growth of several bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile in lab experiments is its broad-spectrum activity against cancer cells, viruses, and bacteria. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and duration of treatment to minimize toxicity.
Direcciones Futuras
There are several future directions for the research of 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile. One potential area of study is the development of this compound derivatives with improved anticancer, antiviral, and antibacterial properties. Another area of study is the investigation of the mechanism of action of this compound in cancer cells, viruses, and bacteria. Additionally, further studies are needed to determine the optimal dosage and duration of treatment of this compound to minimize toxicity. Finally, the potential use of this compound in combination therapy with other anticancer, antiviral, and antibacterial agents should be explored.
Métodos De Síntesis
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile can be synthesized by the reaction of 4-(bromomethyl)naphthalene-1-carbonitrile with cyclopropylmethylamine and sodium hydride. The reaction takes place in dimethylformamide (DMF) at a temperature of 80°C for 24 hours. The product is then purified by column chromatography to obtain this compound in high yield.
Propiedades
IUPAC Name |
4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c19-9-14-7-8-18(17-4-2-1-3-16(14)17)21-12-15-11-20(15)10-13-5-6-13/h1-4,7-8,13,15H,5-6,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZJLICMYPLPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

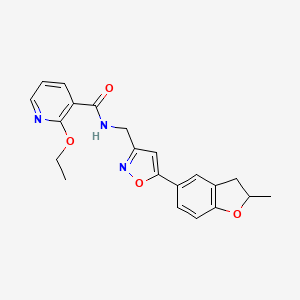
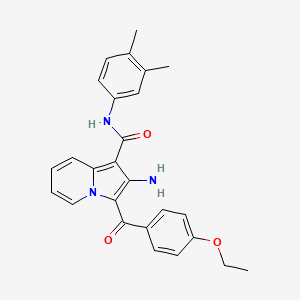
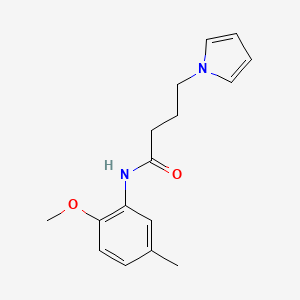
![4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one](/img/structure/B2521349.png)
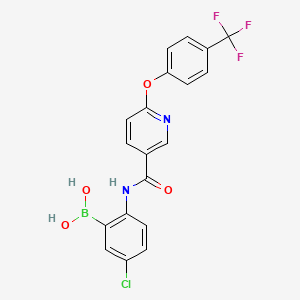

![1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione](/img/structure/B2521352.png)
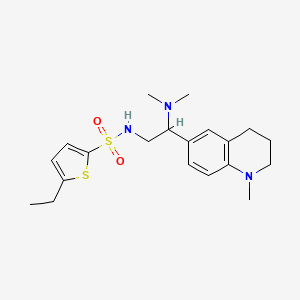
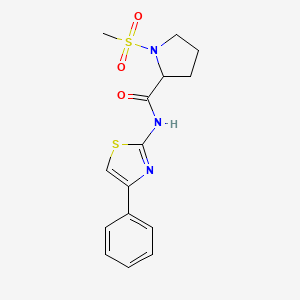
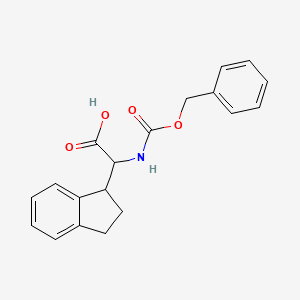
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2521363.png)
![6-Bromo-2-chloro-5-fluorobenzo[d]thiazole](/img/structure/B2521364.png)
